1,3,7,8-Tetrachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,3,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. It’s a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Dioxins and furans are produced as a result of human activities like the backyard burning of trash. Natural processes like forest fires also produce PCDDs and PCDFs . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .Molecular Structure Analysis

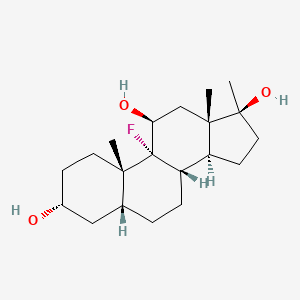

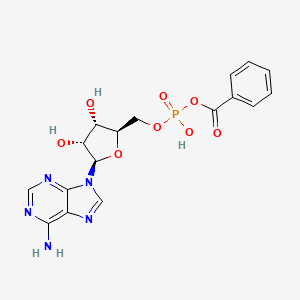

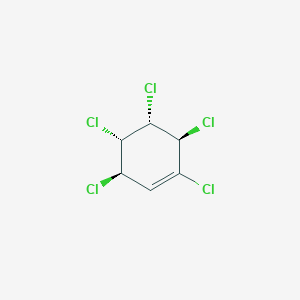

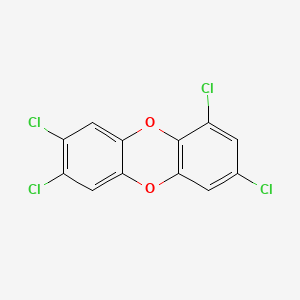

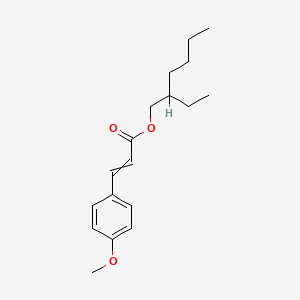

The molecular formula of 1,3,7,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Dioxins are extremely persistent compounds and break down very slowly. Even if all human-generated dioxins were eliminated, low levels of naturally produced dioxins would remain .Physical And Chemical Properties Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin is a colorless solid with no distinguishable odor at room temperature . It has a molecular weight of 321.971 .Wissenschaftliche Forschungsanwendungen

Application in Toxicology

Summary of the Application

TCDD is widely studied in the field of toxicology due to its adverse effects on humans and wildlife, including cancer, reproductive and developmental effects, immunotoxicity, and cardiovascular disease .

Methods of Application

In toxicological studies, TCDD is often administered to test subjects (such as rats) in controlled doses to observe its effects .

Results or Outcomes

Direct exposure to TCDD in rats can cause a myriad of toxic outcomes including hepatotoxicity, reproductive and developmental toxicity, thymic atrophy, wasting syndrome, immune suppression, and acute lethality .

Application in Environmental Science

Summary of the Application

TCDD is a persistent, highly lipophilic, environmental contaminant produced in herbicide and pesticide manufacture, as well as a by-product of various industrial products .

Methods of Application

Environmental scientists often analyze soil and water samples for the presence of TCDD to assess the level of environmental contamination .

Results or Outcomes

The presence of TCDD in the environment can have detrimental effects on local wildlife and ecosystems .

Application in Analytical Chemistry

Summary of the Application

TCDD is used in analytical chemistry as a standard for the analysis of dioxins and dioxin-like compounds .

Methods of Application

Gas chromatography-mass spectrometry (GC-MS) is often used to analyze TCDD and similar compounds .

Results or Outcomes

The analysis of TCDD can help in the identification and quantification of dioxins and dioxin-like compounds in various samples .

Application in Biochemistry

Summary of the Application

TCDD is a potent agonist with high binding affinity to the aryl hydrocarbon receptor (AhR), which is extensively used to study the impact of AhR activation on various physiological and immune functions .

Methods of Application

Biochemical studies often involve the use of TCDD to activate the AhR in cell cultures or animal models .

Results or Outcomes

Activation of AhR by TCDD can lead to changes in gene expression and cellular functions, providing insights into the role of AhR in physiology and disease .

Application in Nutritional Science

Summary of the Application

TCDD has been studied in the context of nutritional science, particularly in relation to its effects on myeloid-derived suppressor cells (MDSC) and their functions .

Methods of Application

In nutritional studies, TCDD is often administered to test subjects (such as mice) in controlled doses to observe its effects on MDSC induction and function .

Results or Outcomes

Studies have shown that TCDD induces high levels of MDSCs when injected into mice. However, the administration of Resveratrol, an AhR antagonist, reduces TCDD-mediated MDSC induction .

Application in Industrial Chemistry

Summary of the Application

TCDD is used in industrial chemistry as a standard for the analysis of dioxins and dioxin-like compounds .

Methods of Application

Gas chromatography-mass spectrometry (GC-MS) is often used to analyze TCDD and similar compounds in various industrial applications .

Results or Outcomes

The analysis of TCDD can help in the identification and quantification of dioxins and dioxin-like compounds in various industrial samples .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDIAYLYJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872030 | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7,8-Tetrachlorodibenzo-P-dioxin | |

CAS RN |

50585-46-1 | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)